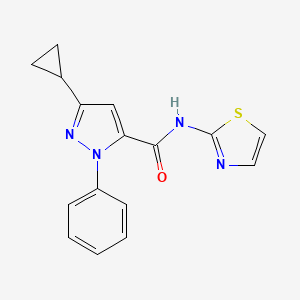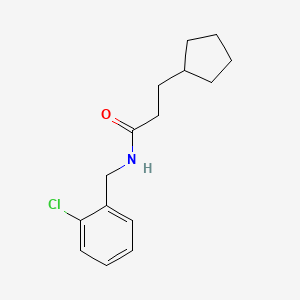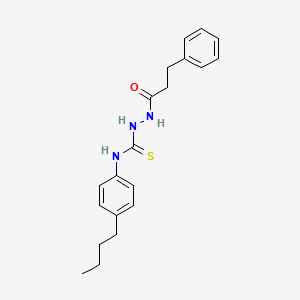
2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is a chemical compound that has been widely researched due to its potential therapeutic applications. It is a member of the isoindoline family and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as topoisomerase II and histone deacetylase (HDAC). Inhibition of topoisomerase II leads to DNA damage and cell death, while inhibition of HDAC leads to changes in gene expression and cell differentiation.
Biochemical and Physiological Effects:
2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been found to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress tumor growth. It has also been found to have anti-inflammatory effects and reduce the production of inflammatory cytokines. Additionally, it has been studied for its potential neuroprotective effects and has been found to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide in lab experiments is its potent anti-cancer and anti-inflammatory properties. It has been found to be effective at low concentrations, making it a cost-effective option for research studies. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide. One area of interest is its potential use in combination with other anti-cancer drugs to enhance their efficacy. It has also been suggested that this compound could be used in the development of new anti-inflammatory drugs. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with phthalic anhydride in the presence of a dehydrating agent such as polyphosphoric acid. The resulting product is then reduced using a reducing agent such as iron powder to obtain the desired compound. This synthesis method has been reported in several research studies and has been found to yield high purity and good yields.
Applications De Recherche Scientifique
2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-cancer properties. Several research studies have reported its potential use in the treatment of various cancers, including breast cancer, lung cancer, and prostate cancer. It has also been found to have potent anti-inflammatory effects and has been studied for its use in the treatment of inflammatory diseases such as arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
2-chloro-5-(1,3-dioxoisoindol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3/c16-12-6-5-8(7-11(12)13(17)19)18-14(20)9-3-1-2-4-10(9)15(18)21/h1-7H,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSZOPGEUAXMRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(1,3-dioxoisoindol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl N-cyano-N-[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]glycinate](/img/structure/B5762483.png)

![methyl 4-[2-({[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)carbonohydrazonoyl]benzoate](/img/structure/B5762491.png)
![N~1~-cyclopropyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5762499.png)
![5-(1-piperidinylsulfonyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5762513.png)

![ethyl 2-[(4-fluorobenzoyl)amino]-4-methyl-5-(1-piperidinylcarbonyl)-3-thiophenecarboxylate](/img/structure/B5762516.png)





